

BWA-522 Intermediate-2: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: BWA-522 intermediate-2

Cat. No.: B12371727

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An In-depth Technical Guide on the Core Synthetic Precursor to the Androgen Receptor Degradar BWA-522

Introduction

BWA-522 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver in the progression of prostate cancer. It is notable for its ability to target both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are often implicated in resistance to conventional anti-androgen therapies. This technical guide focuses on **BWA-522 intermediate-2**, a critical synthetic precursor that constitutes the androgen receptor N-terminal domain (AR-NTD) ligand component of the final BWA-522 molecule. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Components of BWA-522

BWA-522 is a heterobifunctional molecule comprising three key components:

- A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: This moiety recruits the cellular machinery responsible for tagging proteins for degradation.
- A ligand for the androgen receptor N-terminal domain (AR-NTD): This "warhead" specifically targets the AR protein.

- A chemical linker: This connects the two ligands, positioning the E3 ligase in proximity to the AR to facilitate ubiquitination and subsequent degradation.

BWA-522 intermediate-2 is the AR-NTD ligand, functionalized for conjugation to the linker.

BWA-522 Intermediate-2: Structure and Synthesis

Based on the structure of the final BWA-522 product, **BWA-522 intermediate-2** is inferred to be a derivative of EPI-002 (also known as ralaniten), a known antagonist of the AR-NTD. The synthesis of BWA-522 involves the coupling of two key intermediates:

- **BWA-522 intermediate-1**: The VHL E3 ligase ligand attached to a portion of the linker with a reactive functional group.
- **BWA-522 intermediate-2**: The EPI-002 derivative attached to the remainder of the linker, also with a compatible reactive functional group.

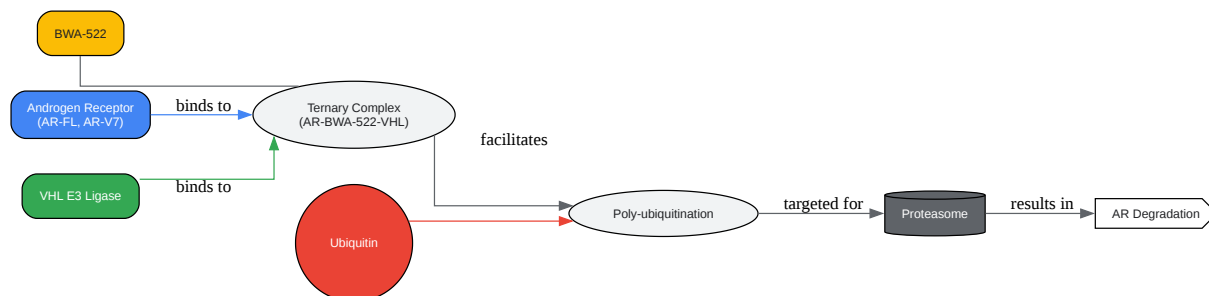
The final synthetic step is the formation of a stable bond between these two intermediates. The precise, publicly disclosed synthesis scheme for BWA-522 and its intermediates is limited; however, a logical synthetic route can be proposed based on the final structure.

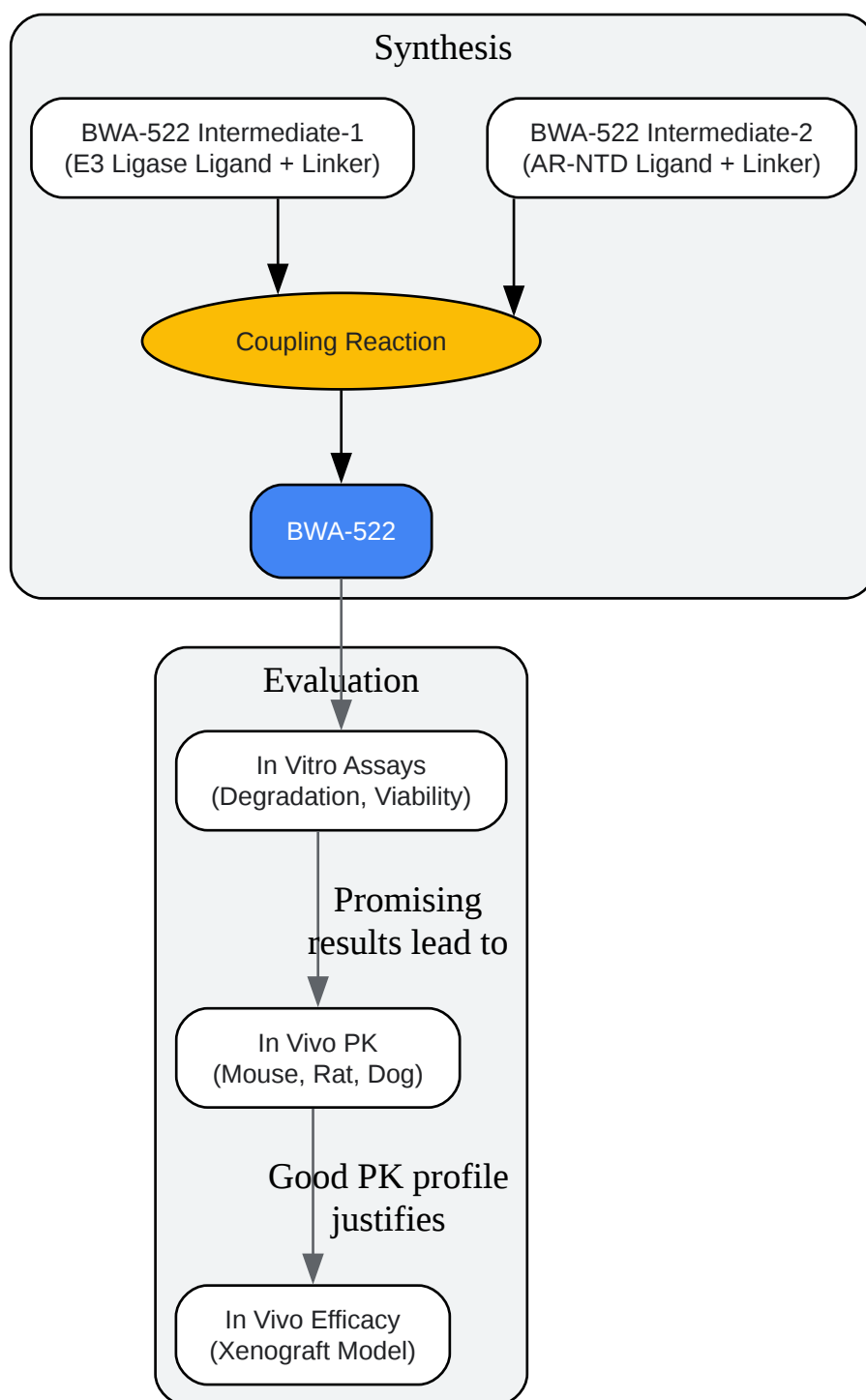
Inferred Structure of BWA-522 Intermediate-2

The structure of **BWA-522 intermediate-2** is likely a molecule that incorporates the core of EPI-002 with a linker attachment point, prepared for reaction with BWA-522 intermediate-1.

Mechanism of Action of BWA-522

The BWA-522 PROTAC functions by inducing the degradation of the androgen receptor. The following diagram illustrates the signaling pathway.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com